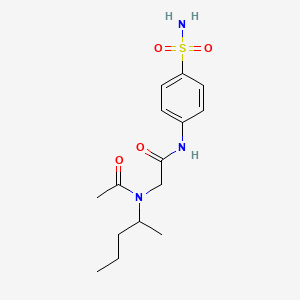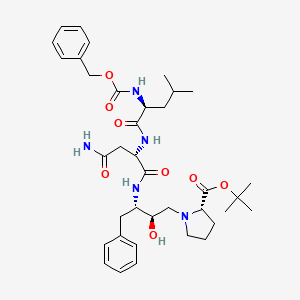![molecular formula C22H29ClFN7O6S2 B12811078 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid CAS No. 20167-27-5](/img/structure/B12811078.png)
4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a sulfonyl fluoride group, and an ethanesulfonic acid moiety. These structural features contribute to its reactivity and potential utility in chemical synthesis, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group is attached through nucleophilic aromatic substitution reactions.
Formation of the Carbamoylamino Linkage: The carbamoylamino linkage is formed by reacting the intermediate with isocyanates or carbamoyl chlorides.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced using sulfonyl fluoride reagents under appropriate conditions.
Addition of Ethanesulfonic Acid: The final step involves the addition of ethanesulfonic acid to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring and the phenyl group.
Reduction: Reduction reactions can occur at the chloro group and the sulfonyl fluoride group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide, ammonia, and various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group is known to react with serine residues in enzymes, leading to inhibition of enzyme activity.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group reacts with serine residues in the active site of enzymes, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl chloride
- 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl bromide
- 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl iodide
Uniqueness
The uniqueness of 4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, distinguishes it from similar compounds and contributes to its utility as an enzyme inhibitor.
Properties
CAS No. |
20167-27-5 |
|---|---|
Molecular Formula |
C22H29ClFN7O6S2 |
Molecular Weight |
606.1 g/mol |
IUPAC Name |
4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H23ClFN7O3S.C2H6O3S/c1-11-8-13(5-7-16(11)33(22,31)32)26-19(30)25-10-12-4-6-14(9-15(12)21)29-18(24)27-17(23)28-20(29,2)3;1-2-6(3,4)5/h4-9H,10H2,1-3H3,(H2,25,26,30)(H4,23,24,27,28);2H2,1H3,(H,3,4,5) |
InChI Key |
SQIACJZNSPSZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1=C(C=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)N3C(=NC(=NC3(C)C)N)N)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)
